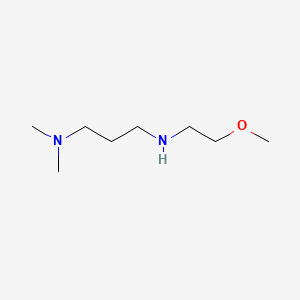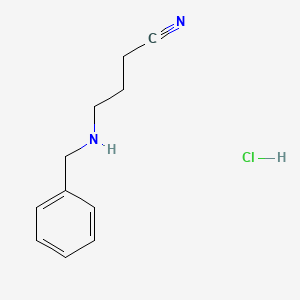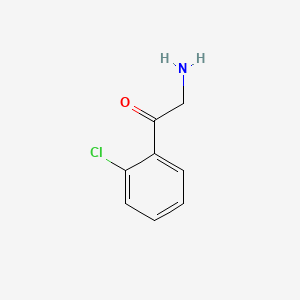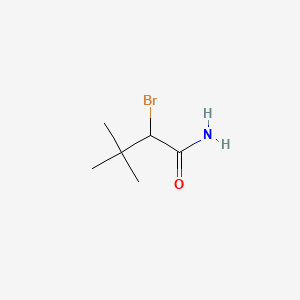
N'-(2-メトキシエチル)-N,N-ジメチルプロパン-1,3-ジアミン
説明
'N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (MEMPD) is an organic compound with the formula C6H16N2O. It is a colorless liquid with an amine-like odor and is used as a surfactant and a corrosion inhibitor. MEMPD is a versatile compound with various applications in the fields of science and technology.
科学的研究の応用
温度応答性ポリマー
N'-(2-メトキシエチル)-N,N-ジメチルプロパン-1,3-ジアミン: は、温度応答性ポリマーの合成に使用されます。これらのポリマーは、温度変化に応じて物理的な変化を起こすというユニークな特性を示します。この化合物は、ポリ(N,N-ビス(2-メトキシエチル)アクリルアミド)の主鎖を形成し、特定の曇点温度 (Tcp) に調整することができます。 この Tcp は、重合度の調整によって操作することができ、温度変化に予測可能に反応するスマートマテリアルの作成に役立ちます .
作用機序
Target of Action
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine, also known as N-(2-methoxyethyl)-N’,N’-dimethylpropane-1,3-diamine, is a type of antisense oligonucleotide . It primarily targets cellular RNAs . The compound’s interaction with RNA plays a central role in the expression of all genes .
Mode of Action
The compound interacts with its targets through a process known as complementary base pairing . This process allows synthetic oligonucleotides and oligonucleotide mimics to control processes that affect disease . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes . The regulation of acetylation by the compound is related to substance metabolism and tumorigenesis . In mammalian cells, the compound utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .
Pharmacokinetics
The pharmacokinetics of the compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-tolerated in nonhuman primates after chronic dosing . The overall safety profile of the compound is very similar to that of the unconjugated 2’-(2-methoxyethyl)-D-ribose antisense oligonucleotides .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of gene expression and protein production . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression . In addition, the compound plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
生化学分析
Biochemical Properties
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is crucial for regulating acetylation processes, including histone and transcription factor acetylation, which are essential for gene expression and cellular metabolism.
Cellular Effects
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of ACSS2, leading to reduced acetyl-CoA levels and subsequent alterations in histone acetylation . This inhibition can affect gene expression and cellular metabolism, potentially impacting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine involves its binding interactions with ACSS2. By inhibiting ACSS2, the compound reduces the synthesis of acetyl-CoA, a key metabolite in various biochemical pathways . This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inhibition of ACSS2 by this compound can lead to sustained changes in histone acetylation and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACSS2 activity without causing significant toxicity . At higher doses, it may lead to adverse effects, including disruptions in cellular metabolism and potential toxicity .
Metabolic Pathways
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is involved in metabolic pathways related to acetyl-CoA synthesis. By inhibiting ACSS2, the compound affects the conversion of acetate to acetyl-CoA, impacting various metabolic processes . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233095 | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84176-68-1 | |
| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)










